A-to-Z Guide on 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery
A-to-Z Guide on 2-(Chloromethyl)-4-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structure allows for diverse substitutions, leading to a wide range of biological activities. One of the key intermediates in the synthesis of complex quinazoline derivatives is 2-(Chloromethyl)-4-methylquinazoline. This versatile building block is instrumental in the development of various therapeutic agents, from anticancer to antidiabetic drugs.[2][3] This guide provides a comprehensive overview of 2-(Chloromethyl)-4-methylquinazoline, covering its chemical properties, synthesis, reactivity, and applications, with a special focus on its role in drug discovery and development.
Part 1: Core Chemical and Physical Properties
Identification and Nomenclature
-
Chemical Name: 2-(Chloromethyl)-4-methylquinazoline[4]
-
Synonyms: 2-chloromethyl-4-methyl Quinazoline, NSC 48971, Quinazoline, 2-(chloromethyl)-4-methyl-[4][7]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClN₂ | [4][5][8] |
| Molecular Weight | 192.64 g/mol | [4][5][7] |
| Appearance | White to off-white or light yellow to orange powder/crystal | [9][10] |
| Melting Point | 61-65 °C | [9][11] |
| Purity | Typically >98% (by HPLC) | [5] |
| Storage | Store in a refrigerator (2-8°C) for long-term storage. | [5] |
Part 2: Synthesis and Manufacturing
The synthesis of 2-(Chloromethyl)-4-methylquinazoline is a critical process for ensuring the quality and yield of this important intermediate. Several synthetic routes have been reported, with the most common one involving the cyclization of an aniline derivative with a chloro-substituted nitrile.
Primary Synthetic Pathway
A widely adopted method for the synthesis of 2-(Chloromethyl)-4-methylquinazoline involves the reaction of o-aminoacetophenone with chloroacetonitrile in the presence of a suitable catalyst, such as hydrogen chloride gas.[12] This one-step process is favored for its simplicity and suitability for industrial-scale production.[12]
Reaction Scheme:
o-Aminoacetophenone + Chloroacetonitrile --(HCl gas)--> 2-(Chloromethyl)-4-methylquinazoline
An optimized process for this synthesis has been reported with a reaction temperature of 10°C, a reaction time of 20 hours, and a specific molar ratio of reactants, yielding a product with a purity of 98.30% and a yield of 77.3%.[12]
Alternative Synthetic Routes
Other synthetic strategies have been explored, including a multi-step process involving the formation of an acylated hydroxylamine intermediate followed by cyclization and chlorination.[12] However, this route is often less preferred due to its length, lower yield, and the use of highly toxic reagents.[12]
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(Chloromethyl)-4-methylquinazoline is primarily dictated by the chloromethyl group at the 2-position of the quinazoline ring. This group acts as a potent electrophile, making the molecule susceptible to nucleophilic substitution reactions (SN2).[1][9]
Nucleophilic Substitution Reactions
The chlorine atom in the chloromethyl group is a good leaving group, facilitating the attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in synthesizing a diverse library of quinazoline derivatives with various functional groups.[9]
Role in the Synthesis of Bioactive Molecules
The ability to introduce different substituents at the 2-position through nucleophilic substitution allows for the fine-tuning of the biological activity of the resulting compounds. For instance, the reaction with various amines can lead to the formation of 2-(aminomethyl)-4-methylquinazoline derivatives, which have been investigated for their potential as anticancer agents.[1]
Part 4: Applications in Drug Discovery and Development
2-(Chloromethyl)-4-methylquinazoline is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[13] Its quinazoline core is a common feature in many drugs, and the reactive chloromethyl group provides a convenient handle for further molecular elaboration.
Linagliptin Synthesis
One of the most notable applications of 2-(Chloromethyl)-4-methylquinazoline is in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][] 2-(Chloromethyl)-4-methylquinazoline is considered a key starting material for Linagliptin, and its purity is crucial for the quality of the final drug product.[11] It is also identified as a potential impurity in Linagliptin.[]
Anticancer Drug Development
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. 2-(Chloromethyl)-4-methylquinazoline serves as a valuable building block for the synthesis of novel 4-anilinoquinazoline derivatives, which have shown promising in vitro anticancer activity.[15] The introduction of various substituents on the aniline ring, facilitated by the reactivity of the chloromethyl group, allows for the exploration of structure-activity relationships and the optimization of anticancer efficacy.[1]
Part 5: Analytical Characterization
Ensuring the purity and identity of 2-(Chloromethyl)-4-methylquinazoline is paramount for its use in pharmaceutical synthesis. A range of analytical techniques are employed for its characterization.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 2-(Chloromethyl)-4-methylquinazoline and for quantifying any impurities.[5][11] A validated RP-HPLC method is essential for quality control in a regulatory environment.[11]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
Part 6: Safety and Handling
2-(Chloromethyl)-4-methylquinazoline is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
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Classification: Causes severe skin burns and eye damage.[16][17][18] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[7]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H341 (Suspected of causing genetic defects).[7][16]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[16][19]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[17][18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[17] Keep the container tightly closed.[16]
Conclusion
2-(Chloromethyl)-4-methylquinazoline, with its CAS number 109113-72-6, is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds. Its straightforward synthesis, coupled with the versatile reactivity of the chloromethyl group, makes it an invaluable tool for medicinal chemists. From the development of the antidiabetic drug Linagliptin to the exploration of novel anticancer agents, this compound continues to play a significant role in advancing pharmaceutical research. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this important building block.
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2-(Chloromethyl)-4-methylquinazoline.
Reactivity and Application Pathway
Caption: Reactivity pathway of 2-(Chloromethyl)-4-methylquinazoline leading to drug discovery applications.
References
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- Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing.
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- ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY.
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